Enzymatic Synthesis from Polysaccharides: [, ] This method utilizes specific enzymes to degrade amylopectin, a polysaccharide found in starch. The resulting oligosaccharides are oxidized and subsequently esterified to form (S)-3,4-dihydroxybutyric acid esters. Cyclization of these esters in the presence of an acid catalyst leads to the formation of (S)-3-Hydroxydihydrofuran-2(3H)-one.
Triphenylphosphine-Catalyzed Cyclization: [] This method involves the reaction of activated carbonyl compounds, such as α-keto esters, α-keto nitriles, or α,α,α-trifluoroacetophenone, with Dimethyl acetylenedicarboxylate in the presence of triphenylphosphine as a catalyst. This reaction yields highly functionalized α,β-unsaturated γ-butyrolactones, including (S)-3-Hydroxydihydrofuran-2(3H)-one.
Ring-Opening Reactions: The lactone ring can be opened by nucleophilic attack, leading to the formation of open-chain derivatives. []
Oxidation: The hydroxyl group at C-3 can be oxidized to form a ketone. []
Derivatization: The hydroxyl group can be functionalized to introduce various substituents, expanding the synthetic utility of the molecule. []
Glycine/NMDA Receptor Antagonism: The (R)-(+)-enantiomer of 3-Amino-1-hydroxypyrrolid-2-one (HA-966), a derivative of (S)-3-Hydroxydihydrofuran-2(3H)-one, acts as a selective antagonist at the glycine modulatory site of the NMDA receptor complex. [] This antagonism contributes to its anticonvulsant activity.
GABAB Receptor Interactions: (S)-3-Hydroxydihydrofuran-2(3H)-one itself exhibits pharmacological effects primarily through its interaction with GABAB receptors. [] Studies in GABAB(1)-deficient mice demonstrate the GABAB receptor dependence for observed effects like hypolocomotion, hypothermia, and changes in striatal dopamine synthesis. []
Sigma Receptor Modulation: Certain neurosteroids, including Dehydroepiandrosterone sulfate (DHEA S) and Pregnenolone sulfate (PREG S), modulate the release of norepinephrine evoked by NMDA in the rat hippocampus through interactions with sigma receptors. [] This modulation may involve both agonistic and inverse agonistic actions on sigma receptors.
(S)-3-Hydroxydihydrofuran-2(3H)-one derivatives have potential applications in the development of therapeutic agents for various neurological disorders, including epilepsy, anxiety, and sleep disorders. [, , ] Note: This section avoids mentioning specific drug names or clinical trials to comply with the request to exclude information related to drug use and dosage, as well as side effects.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: